molecular formula C25H25NO3 B341984 5-(ADAMANTAN-1-YL)-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-(ADAMANTAN-1-YL)-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B341984
M. Wt: 387.5 g/mol
InChI Key: WBUZWLNRGYXECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(ADAMANTAN-1-YL)-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features an adamantyl group, a methoxyphenyl group, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the adamantyl and methoxyphenyl precursors, followed by their coupling to form the isoindole-dione core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(ADAMANTAN-1-YL)-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different isoindole-dione derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

5-(ADAMANTAN-1-YL)-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to specific receptors or enzymes. The methoxyphenyl group may participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-(1-adamantyl)-2-phenyl-1H-isoindole-1,3(2H)-dione: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    5-(1-adamantyl)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Contains a hydroxy group instead of a methoxy group, leading to different hydrogen bonding capabilities.

Uniqueness

5-(ADAMANTAN-1-YL)-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both the adamantyl and methoxyphenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

5-(1-adamantyl)-2-(4-methoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C25H25NO3/c1-29-20-5-3-19(4-6-20)26-23(27)21-7-2-18(11-22(21)24(26)28)25-12-15-8-16(13-25)10-17(9-15)14-25/h2-7,11,15-17H,8-10,12-14H2,1H3

InChI Key

WBUZWLNRGYXECI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.